ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Overview
Description
ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a combination of pyridine, thiazole, and furan rings, along with cyano, trifluoromethyl, and ethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and thiazole intermediates, followed by the introduction of the cyano, furan, and trifluoromethyl groups. The final steps often involve the formation of the thiazole ring and the attachment of the ethylamino and carboxylate groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, pyridine derivatives, and compounds with trifluoromethyl or cyano groups. Examples include:
- 2-(Ethylamino)-4-(trifluoromethyl)pyridine
- 4-(2-Furyl)-2-thiazolamine
- 3-Cyano-4-(trifluoromethyl)pyridine
Uniqueness
ETHYL 4-({[3-CYANO-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(ETHYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. Its trifluoromethyl group, for example, can enhance metabolic stability and bioavailability, making it a valuable compound for drug development.
Properties
IUPAC Name |
ethyl 4-[[3-cyano-4-(furan-2-yl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-2-(ethylamino)-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3S2/c1-3-25-19-26-13(16(32-19)18(28)29-4-2)10-31-17-12(9-24)11(14-6-5-7-30-14)8-15(27-17)20(21,22)23/h5-8H,3-4,10H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUNZTANJOPRHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(S1)C(=O)OCC)CSC2=C(C(=CC(=N2)C(F)(F)F)C3=CC=CO3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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